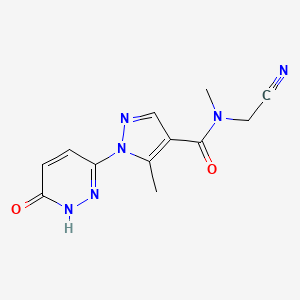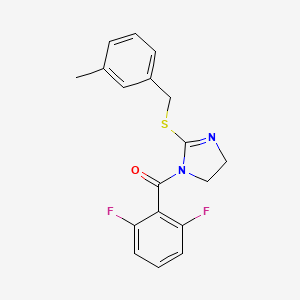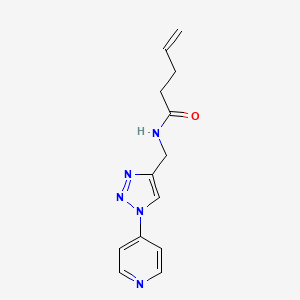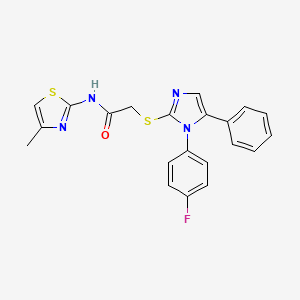
1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves multi-step chemical reactions. For instance, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized through a process that likely involves the formation of an intermediate piperazine compound followed by subsequent cyclization to form the pyrrolidine dione structure . Although the exact method for synthesizing the thiophen-2-yl variant is not detailed, it can be inferred that a similar approach could be used, substituting the appropriate thiophene-containing starting materials in place of the phenylpiperazine components.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine-2,5-dione core with a piperidine ring substituted at the 4-position with a thiophen-2-yl group. This structure is closely related to the phenylpiperazine analogs described in the first paper, which have been shown to possess anticonvulsant activity . The presence of the thiophen-2-yl group may influence the electronic properties of the molecule and could affect its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include amine formation, cyclization, and possibly substitution reactions to introduce various functional groups. The compounds synthesized in the first paper were tested for anticonvulsant activity, indicating that they interact with biological systems, likely through binding to receptors or ion channels involved in neuronal signaling . The thiophene analog would be expected to undergo similar types of chemical reactions during its synthesis and may also participate in biological interactions through analogous mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, based on the structure, it can be anticipated that the compound would have moderate solubility in organic solvents and might exhibit polymorphism due to the presence of multiple functional groups capable of forming hydrogen bonds. The anticonvulsant activity of related compounds suggests that they are able to cross the blood-brain barrier, which implies a certain degree of lipophilicity . The thiophene moiety could contribute to the molecule's electronic properties, potentially affecting its absorption spectra and electrochemical behavior, as seen in the copolymerization study of thiophene-containing compounds .
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
Research has led to efficient synthesis methods for compounds with structures related to 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, highlighting advancements in chemical synthesis. For instance, a study describes a one-pot synthesis approach for Nα-urethane-protected β- and γ-amino acids, showcasing high yields and purities in a streamlined process, which could be applicable to related compounds (M. Cal et al., 2012).
Chemosensors for Metal Ions
Another study focuses on the development of chemosensors based on naphthoquinone derivatives for detecting transition metal ions. These sensors exhibit remarkable selectivity towards Cu2+ ions, suggesting that structurally related compounds might be explored for similar applications (Prajkta Gosavi-Mirkute et al., 2017).
Electron Transport Layers in Solar Cells
The synthesis and application of alcohol-soluble n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells have been studied. These materials, featuring thiophene units, demonstrate high conductivity and electron mobility, indicating the potential of structurally related compounds in organic electronics (Lin Hu et al., 2015).
Anticancer Activity
Compounds derived from piperazine-2,6-dione have been synthesized and evaluated for their anticancer activity, demonstrating effectiveness in various cancer cell lines. This suggests that compounds with similar structural features could possess significant therapeutic potential (Sandeep Kumar et al., 2013).
Spirocyclic Pyrrolidine Derivatives
Research into the asymmetric construction of spirocyclic pyrrolidine derivatives has yielded structures with high diastereo- and enantioselectivity. These findings may offer insights into the synthesis and application of complex molecules for pharmaceutical purposes (Wu‐Lin Yang et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-13-3-4-14(19)17(13)10-15(20)16-7-5-11(6-8-16)12-2-1-9-21-12/h1-2,9,11H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOHXKBLFZFXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)
![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)
![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)
![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)
![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)


